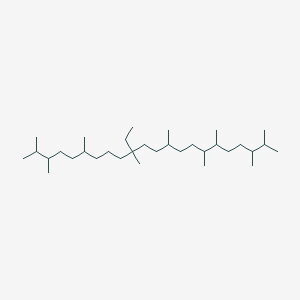
13-Ethyl-2,3,6,7,10,13,17,20,21-nonamethyldocosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Ethyl-2,3,6,7,10,13,17,20,21-nonamethyldocosane is a long-chain hydrocarbon compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as an alkane and is primarily used in scientific research.
Mécanisme D'action
The mechanism of action of 13-Ethyl-2,3,6,7,10,13,17,20,21-nonamethyldocosane is not well understood. However, due to its unique chemical properties, it is believed to interact with other molecules through van der Waals forces and other weak intermolecular interactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 13-Ethyl-2,3,6,7,10,13,17,20,21-nonamethyldocosane. However, it has been shown to have low toxicity and is not considered to be harmful to human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 13-Ethyl-2,3,6,7,10,13,17,20,21-nonamethyldocosane in lab experiments is its stability and low reactivity. This compound is also readily available and relatively inexpensive. However, its low solubility in water can be a limitation in certain experiments.
Orientations Futures
There are several potential future directions for research involving 13-Ethyl-2,3,6,7,10,13,17,20,21-nonamethyldocosane. One potential area of research is its use as a lubricant in mechanical systems. Additionally, further studies on its potential applications in analytical chemistry and as a solvent are warranted. Finally, more research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 13-Ethyl-2,3,6,7,10,13,17,20,21-nonamethyldocosane is typically achieved through the hydrogenation of a long-chain alkene. This process involves the addition of hydrogen gas to the double bond of the alkene, resulting in a saturated hydrocarbon.
Applications De Recherche Scientifique
13-Ethyl-2,3,6,7,10,13,17,20,21-nonamethyldocosane has a wide range of potential applications in scientific research. This compound is commonly used as a reference standard in analytical chemistry and is also used as a solvent for various chemical reactions. Additionally, it has been studied for its potential use as a lubricant in mechanical systems.
Propriétés
IUPAC Name |
13-ethyl-2,3,6,7,10,13,17,20,21-nonamethyldocosane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H68/c1-13-33(12,23-14-15-27(6)16-18-29(8)25(2)3)24-22-28(7)17-19-31(10)32(11)21-20-30(9)26(4)5/h25-32H,13-24H2,1-12H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOYIHFVRGSVFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCCC(C)CCC(C)C(C)C)CCC(C)CCC(C)C(C)CCC(C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H68 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-Ethyl-2,3,6,7,10,13,17,20,21-nonamethyldocosane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

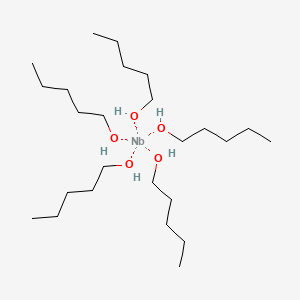

![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1139615.png)
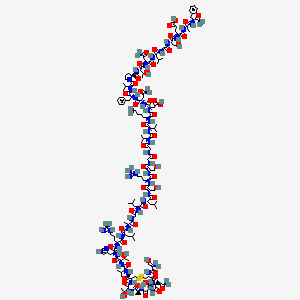
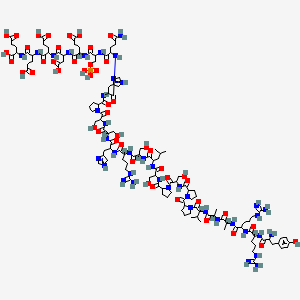
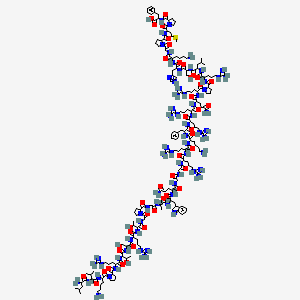
![2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1139629.png)